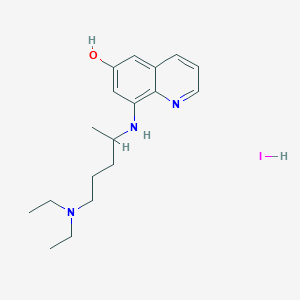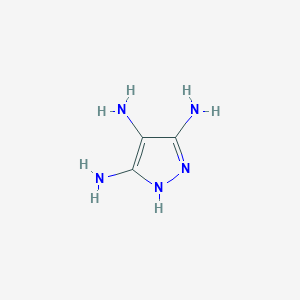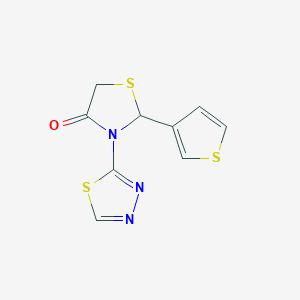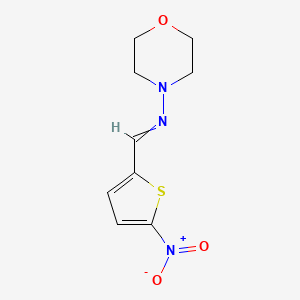
8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol is a synthetic compound belonging to the class of quinolinamines. Quinolinamines are known for their broad-spectrum biological activities, including antimalarial, antileishmanial, and antimicrobial properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol typically involves multiple steps. One common method includes the alkylation of 8-nitroquinoline derivatives followed by reduction and subsequent functional group modifications . The reaction conditions often involve the use of catalysts such as silver or palladium, and reagents like ammonium persulfate in solvents such as acetonitrile and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield various amine derivatives .
Wissenschaftliche Forschungsanwendungen
8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antimalarial, antileishmanial, and antimicrobial agent.
Wirkmechanismus
The mechanism of action of 8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the parasite’s ability to metabolize and replicate within the host . The exact molecular pathways and targets are still under investigation, but it is known to affect the exo-erythrocytic stages of the malaria parasite .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Primaquine: Another 8-aminoquinoline with antimalarial activity.
Tafenoquine: A longer-acting analog of primaquine with similar uses.
Uniqueness
8-(5-Diethylaminopentan-2-ylamino)quinolin-6-ol is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and biological activities compared to other quinolinamines . Its potential broad-spectrum activity against various pathogens makes it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
7402-31-5 |
|---|---|
Molekularformel |
C18H28IN3O |
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
8-[5-(diethylamino)pentan-2-ylamino]quinolin-6-ol;hydroiodide |
InChI |
InChI=1S/C18H27N3O.HI/c1-4-21(5-2)11-7-8-14(3)20-17-13-16(22)12-15-9-6-10-19-18(15)17;/h6,9-10,12-14,20,22H,4-5,7-8,11H2,1-3H3;1H |
InChI-Schlüssel |
RRCPVVKGUGREIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)O)C=CC=N2.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)

![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)






![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)


![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
